2-(Thiophen-2-ylthio)acetic acid
Overview
Description
2-(Thiophen-2-ylthio)acetic acid is an organic compound with the molecular formula C6H6O2S2 It is characterized by the presence of a thiophene ring attached to a thioacetic acid moiety
Mechanism of Action
Target of Action
The primary target of 2-(Thiophen-2-ylthio)acetic acid is the glutathione-dependent enzyme mPGES-1 . This enzyme is a valuable macromolecular target in both cancer therapy and inflammation therapy .
Mode of Action
This compound interacts with mPGES-1, inhibiting its activity . The inhibition of mPGES-1 by this compound occurs in the low micromolar range, as confirmed by molecular modeling calculations .
Biochemical Pathways
The inhibition of mPGES-1 affects the biosynthesis of prostaglandin E2 (PGE2), a compound that is upregulated in inflammation, tumors, and other pathologies such as Alzheimer’s disease, arthritis, burn injury, and atherosclerosis . By inhibiting mPGES-1, this compound can potentially mitigate these conditions.
Biochemical Analysis
Biochemical Properties
2-(Thiophen-2-ylthio)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as a potential inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the inflammatory response . The interaction between this compound and mPGES-1 is characterized by binding to the enzyme’s active site, thereby inhibiting its activity and reducing the production of prostaglandin E2, a pro-inflammatory molecule .
Cellular Effects
This compound affects various cell types and cellular processes. In cancer cell lines, such as A549, it has been shown to induce cell cycle arrest in the G0/G1 phase and promote apoptosis/necrosis . This compound influences cell signaling pathways, including those involved in cell proliferation and survival. Additionally, it can modulate gene expression and cellular metabolism, leading to altered cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active site of mPGES-1, inhibiting its enzymatic activity . This inhibition results in decreased production of prostaglandin E2, thereby reducing inflammation. Furthermore, this compound can interact with other proteins and enzymes, potentially leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound can lead to sustained inhibition of mPGES-1 and prolonged anti-inflammatory effects
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exhibit anti-inflammatory and analgesic effects without significant toxicity . At higher doses, potential toxic or adverse effects may occur, including gastrointestinal disturbances and liver toxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter metabolite levels, potentially affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization within the endoplasmic reticulum or mitochondria could impact its interactions with specific enzymes and proteins, thereby modulating its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-ylthio)acetic acid typically involves the reaction of thiophene with thioacetic acid under specific conditions. One common method includes the use of thiophene as a starting material, which reacts with formaldehyde and hydrochloric acid to produce 2-chloromethyl thiophene. This intermediate then reacts with trimethylsilyl cyanide to form 2-thiophene acetonitrile, which is subsequently hydrolyzed under alkaline conditions to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis process is optimized for higher yields and cost-effectiveness. The use of recyclable solvents and safer reagents, such as trimethylsilyl cyanide instead of sodium cyanide, enhances the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Thiophen-2-ylthio)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or a sulfide.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents like bromine or nitric acid are used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2-(Thiophen-2-ylthio)acetic acid has diverse applications in scientific research:
Comparison with Similar Compounds
- Thiophene-2-carboxylic acid
- 2-Thiophenemethanol
- 2-Thiophenemethylamine
Comparison: 2-(Thiophen-2-ylthio)acetic acid is unique due to the presence of both a thiophene ring and a thioacetic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that lack one of these functional groups .
Properties
IUPAC Name |
2-thiophen-2-ylsulfanylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S2/c7-5(8)4-10-6-2-1-3-9-6/h1-3H,4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTPHFGZGZOZGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50994142 | |
Record name | [(Thiophen-2-yl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50994142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7342-42-9 | |
Record name | 2-(2-Thienylthio)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7342-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7342-42-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74725 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [(Thiophen-2-yl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50994142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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